

Application Note: GAR Transformylase Activity Assay with Lometrexol

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Compound of Interest

Compound Name: LY243246

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Introduction

Glycinamide ribonucleotide (GAR) transformylase (EC 2.1.2.2) is a key enzyme in the de novo purine biosynthesis pathway, catalyzing the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to GAR, forming formylglycinamide ribonucleotide (FGAR).[1][2] This pathway is essential for the synthesis of purine nucleotides, which are fundamental building blocks for DNA and RNA, as well as for cellular energy and signaling molecules.[2] Consequently, GAR transformylase represents a critical target for the development of antineoplastic agents.[3] Lometrexol (DDATHF) is a potent folate analog antimetabolite that acts as a tight-binding inhibitor of GAR transformylase, thereby disrupting DNA synthesis and arresting cell proliferation.[4][5][6] This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of GAR transformylase and to evaluate its inhibition by Lometrexol.

Principle of the Assay

The activity of GAR transformylase can be monitored continuously by spectrophotometry. The assay utilizes a synthetic folate analog, 10-formyl-5,8-dideazafolate (fDDF), as the formyl donor. The enzymatic transfer of the formyl group to GAR results in the formation of 5,8-dideazafolate (DDF). The conversion of fDDF to DDF leads to an increase in absorbance at 295 nm.[1] The rate of this absorbance change is directly proportional to the enzyme activity.

The inhibitory effect of Lometrexol can be quantified by measuring the reduction in enzyme activity in the presence of the inhibitor.

Materials and Reagents

- Recombinant human GAR transformylase
- Glycinamide ribonucleotide (GAR)
- 10-formyl-5,8-dideazafolate (fDDF)
- Lometrexol
- Tris-HCl buffer
- NaCl
- Dimethyl sulfoxide (DMSO)
- UV-transparent cuvettes or microplates
- Spectrophotometer capable of reading at 295 nm

Experimental Protocols

Reagent Preparation

- **Assay Buffer:** Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 0.1 M NaCl. Filter the buffer through a 0.22 µm filter.
- **GAR Stock Solution:** Prepare a concentrated stock solution of GAR in the assay buffer. The exact concentration should be determined enzymatically with an excess of fDDF.[7]
- **fDDF Stock Solution:** Prepare a concentrated stock solution of fDDF in the assay buffer. The concentration should be determined spectrophotometrically.
- **Lometrexol Stock Solution:** Prepare a high-concentration stock solution of Lometrexol in DMSO. Subsequent dilutions should be made in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

- Enzyme Solution: Dilute the recombinant GAR transformylase in the assay buffer to a working concentration (e.g., 3-6 nM).^[1] The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

GAR Transformylase Activity Assay Protocol

- Set up the spectrophotometer to measure absorbance at 295 nm at a constant temperature of 25 °C.^[1]
- In a UV-transparent cuvette, add the following components to a final volume of 1 mL:
 - Assay Buffer
 - GAR (at a concentration around its K_m , e.g., 1.25-55 μM)^[1]
 - fDDF (at a concentration around its K_m , e.g., 1.25-40 μM)^[1]
- Mix the components by gentle inversion and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding the GAR transformylase enzyme solution to the cuvette.
- Immediately start monitoring the increase in absorbance at 295 nm for a set period (e.g., 5-10 minutes), ensuring the reaction rate is linear.
- Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law ($\Delta A = \epsilon bc$), where the change in molar extinction coefficient ($\Delta \epsilon$) for the formation of DDF at 295 nm is 18.9 $\text{mM}^{-1}\text{cm}^{-1}$.^[1]

Lometrexol Inhibition Assay Protocol

- Prepare a series of Lometrexol dilutions in assay buffer from the stock solution.
- In separate cuvettes, add the assay buffer, GAR, and fDDF as described in the activity assay protocol.
- Add varying concentrations of Lometrexol to each cuvette. Include a control cuvette with no inhibitor (or with the same concentration of DMSO as the inhibitor-containing cuvettes).

- Incubate the mixtures for a pre-determined time to allow for inhibitor binding.
- Initiate the reaction by adding the GAR transformylase enzyme.
- Monitor the reaction and calculate the initial velocities as described previously.
- Plot the initial velocity as a function of the Lometrexol concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

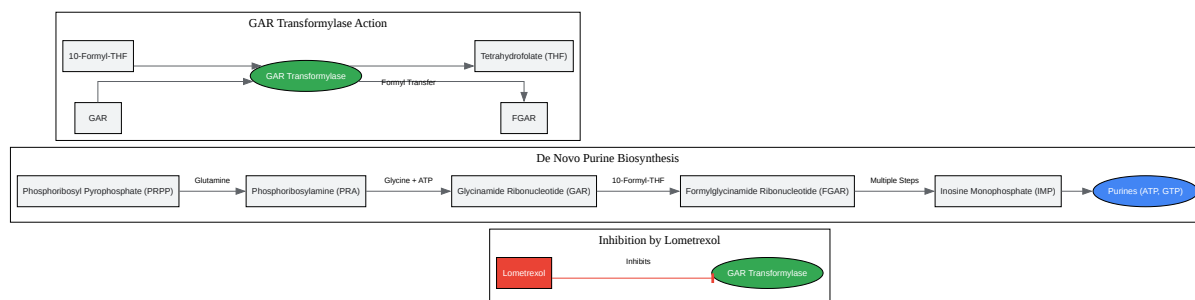
Table 1: Kinetic Parameters of Human GAR Transformylase

Parameter	Substrate	Value	Reference
k _{cat}	7.5 s ⁻¹	[7]	
K _m	GAR	1.1 ± 0.2 μM	[7]
K _m	fDDF	0.9 ± 0.2 μM	[7]

Table 2: Inhibitory Potency of Lometrexol against GAR Transformylase

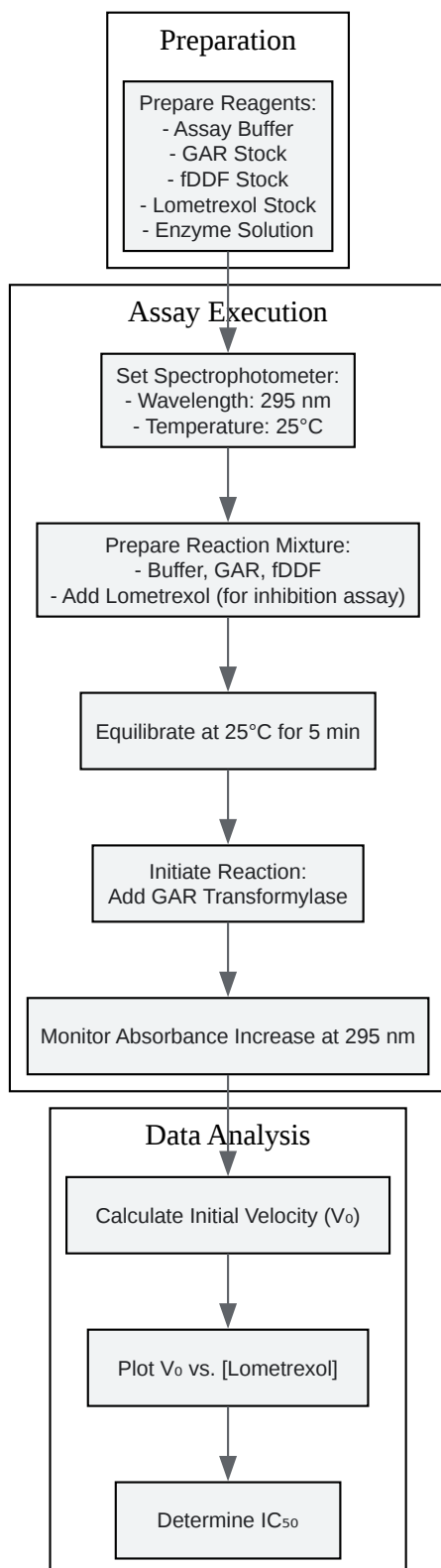
Parameter	Cell Line/Condition	Value	Reference
K _i	Recombinant GARFT	~58 nM (inferred from 9-fold less potency than LY309887 with K _i of 6.5 nM)	[6]
IC ₅₀	CCRF-CEM cells	2.9 nM	[6]

Visualizations



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Caption: De Novo Purine Biosynthesis Pathway and Lometrexol Inhibition.



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Caption: Experimental Workflow for GAR Transformylase Inhibition Assay.

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